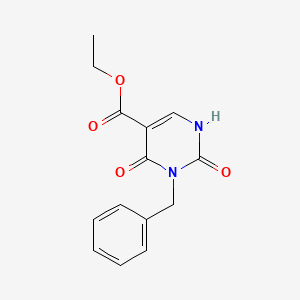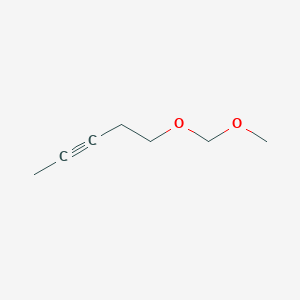
1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound containing the 2,3-bis(trifluoromethyl)phenyl group. One common method involves the reaction of 2,3-bis(trifluoromethyl)benzene with bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols .
Applications De Recherche Scientifique
1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This compound may also modulate specific signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used as an organocatalyst.
3-(4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: A compound with similar structural features, used in drug discovery.
Uniqueness
1-(2,3-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one is unique due to its combination of trifluoromethyl groups and a bromopropanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H7BrF6O |
|---|---|
Poids moléculaire |
349.07 g/mol |
Nom IUPAC |
1-[2,3-bis(trifluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c12-5-4-8(19)6-2-1-3-7(10(13,14)15)9(6)11(16,17)18/h1-3H,4-5H2 |
Clé InChI |
IOOSQJPYTKBJBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)


![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)





